Methyl 4-hydroxy-2-nitrobenzoate
Overview
Description
Methyl 4-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. The typical synthetic route involves the nitration of methyl 4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require careful temperature control to avoid over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming methyl 4-nitrobenzoate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Methyl 4-nitrobenzoate.
Reduction: Methyl 4-hydroxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-nitrobenzoate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Methyl 2-hydroxy-4-nitrobenzoate: Has the hydroxyl and nitro groups in different positions, leading to different chemical and biological properties.
Uniqueness: Methyl 4-hydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-hydroxy-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTVRPYIMBEWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610620 | |
Record name | Methyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178758-50-4 | |
Record name | Methyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-hydroxy-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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